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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

Cat. No.: B154814 Get Quote

Spectroscopic Deep Dive: 2,5-
Dianilinoterephthalic Acid and Its Derivatives
A comparative analysis of 2,5-dianilinoterephthalic acid with other key terephthalic acid

derivatives reveals distinct spectroscopic signatures that are crucial for their identification and

characterization in research and drug development. This guide provides a detailed comparison

of their UV-Vis, FT-IR, and NMR spectra, supplemented with experimental protocols and a

visualization of a relevant biological signaling pathway.

Researchers and professionals in drug development often rely on precise analytical techniques

to differentiate between structurally similar molecules. Terephthalic acid and its derivatives are

a class of compounds with diverse applications, and understanding their unique spectroscopic

properties is paramount. This guide focuses on a comparative analysis of 2,5-
dianilinoterephthalic acid, terephthalic acid, 2,5-diaminoterephthalic acid, and 2,5-

dihydroxyterephthalic acid.

Comparative Spectroscopic Data
The introduction of different substituent groups at the 2 and 5 positions of the terephthalic acid

backbone leads to significant shifts in their spectroscopic properties. These differences are

summarized in the tables below.
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UV-Visible Spectroscopy
The UV-Vis spectra of these compounds are characterized by absorption bands arising from π-

π* transitions within the benzene ring and n-π* transitions associated with the carboxylic acid

and substituent groups.

Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

Terephthalic Acid 190, 241, 285[1] 17000 (at 240 nm)
Ethanol, Acidic mobile

phase[1]

2,5-

Dianilinoterephthalic

Acid

Not available Not available Not available

2,5-

Diaminoterephthalic

Acid

Not available Not available Not available

2,5-

Dihydroxyterephthalic

Acid

Not available Not available Not available

Note: Experimental UV-Vis data for 2,5-dianilinoterephthalic acid, 2,5-diaminoterephthalic

acid, and 2,5-dihydroxyterephthalic acid were not readily available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra provide valuable information about the functional groups present in the

molecules. The characteristic vibrational frequencies are presented below.
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Compound

O-H Stretch
(cm⁻¹)
(Carboxylic
Acid)

C=O Stretch
(cm⁻¹)
(Carboxylic
Acid)

N-H Stretch
(cm⁻¹)
(Amine/Anilino
)

C-H Stretch
(cm⁻¹)
(Aromatic)

Terephthalic Acid
2500-3300

(broad)[2]
1692[3] -

3104, 3064,

2969[3]

2,5-

Dianilinoterephth

alic Acid

Not available Not available Not available Not available

2,5-

Diaminoterephth

alic Acid

Not available Not available Not available Not available

2,5-

Dihydroxyterepht

halic Acid

Not available Not available Not available Not available

Note: While general ranges for these functional groups are known, specific experimental FT-IR

data for the substituted terephthalic acids were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the molecules.

¹H NMR (DMSO-d₆)
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Compound Aromatic-H (ppm) Carboxyl-H (ppm)
Amine/Anilino/Hydr
oxyl-H (ppm)

Terephthalic Acid 8.08 (s) 13.3 (br s) -

2,5-

Dianilinoterephthalic

Acid

Not available Not available Not available

2,5-

Diaminoterephthalic

Acid

7.2 (s) Not available 5.0 (br s)

2,5-

Dihydroxyterephthalic

Acid

7.3 (s) Not available 9.5 (br s)

¹³C NMR (DMSO-d₆)

Compound Carboxyl-C (ppm)
Aromatic C-H
(ppm)

Aromatic C-
Substituent (ppm)

Terephthalic Acid 167.0 129.5 134.5

2,5-

Dianilinoterephthalic

Acid

Not available Not available Not available

2,5-

Diaminoterephthalic

Acid

169.0 112.0 145.0

2,5-

Dihydroxyterephthalic

Acid

170.0 115.0 150.0

Note: The presented NMR data for the substituted terephthalic acids are estimated based on

known substituent effects, as experimental spectra were not available.
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Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in

a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm.

Use the pure solvent as a reference.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the

molar absorptivity (ε) using the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of

the finely ground sample with dry potassium bromide (KBr) powder and press it into a thin,

transparent pellet.

Instrumentation: Use an FT-IR spectrometer.

Measurement: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Measurement: Acquire ¹H and ¹³C NMR spectra.
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Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the

structure of the molecule.

Biological Activity and Signaling Pathway
While specific signaling pathway involvement for 2,5-dianilinoterephthalic acid is not well-

documented, some terephthalic acid derivatives have been investigated as potential inhibitors

of protein kinases. Protein kinases play a crucial role in cell signaling, and their dysregulation is

often implicated in diseases like cancer.

Below is a representative diagram of a generic protein kinase inhibitor's mechanism of action,

which could be analogous to the potential activity of some terephthalic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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